4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
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Overview
Description
4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves the reaction of 2-chlorobenzaldehyde with thiourea and cyclohexanone under acidic or basic conditions. The reaction proceeds through a multi-step process involving the formation of an intermediate Schiff base, followed by cyclization and subsequent oxidation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the quinazolinone core.
Scientific Research Applications
4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenylthiourea
- 2-chlorophenylacetic acid
- 2-chlorophenol
Uniqueness
4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is unique due to its specific quinazolinone core structure and the presence of a thioxo group. This combination of structural features contributes to its distinct chemical reactivity and biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-9-5-2-1-4-8(9)13-12-10(16-14(19)17-13)6-3-7-11(12)18/h1-2,4-5,13H,3,6-7H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMEUSSYMWKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=S)N2)C3=CC=CC=C3Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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